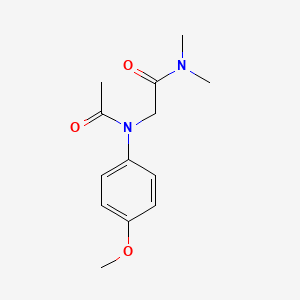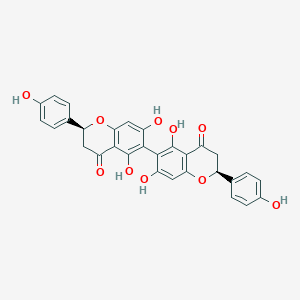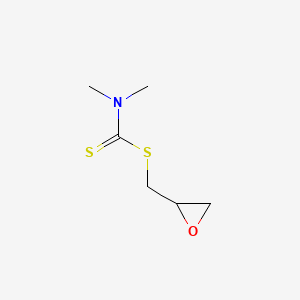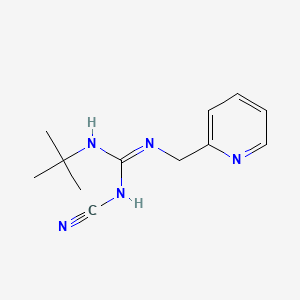
4-Chloro-2,6-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,6-dimethylbenzoic acid reacts with thionyl chloride to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the 4-chloro-2,6-dimethylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form corresponding amides or esters.
Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Aromatic Ketones: Formed through Friedel-Crafts acylation reactions.
Scientific Research Applications
4-Chloro-2,6-dimethylbenzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products. The reaction mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form a sigma complex. Subsequent deprotonation yields the final acylated product .
Comparison with Similar Compounds
2,6-Dimethylbenzoyl chloride: Lacks the chlorine substituent, making it less reactive in certain acylation reactions.
4-Chloro-3,5-dimethylbenzoyl chloride: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Chloro-2,6-dimethylbenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups enhances its utility in various synthetic applications .
Properties
CAS No. |
85374-64-7 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
4-chloro-2,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3 |
InChI Key |
AOGAFBUEYBRUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)






![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)



